molecular formula C18H17N3O5 B2876006 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 454244-59-8

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2876006
CAS No.: 454244-59-8
M. Wt: 355.35
InChI Key: HRDDJAFJMJJFDR-UHFFFAOYSA-N
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Description

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a complex organic molecule

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Specifically, it exhibits a mixed-type inhibition mode against BuChE Furthermore, it has been found that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Biochemical Pathways

By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, which can have various downstream effects depending on the specific context within the nervous system.

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels . This can have various effects at the molecular and cellular levels, potentially altering signal transmission in the nervous system. The exact effects would depend on the specific context within the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves a multi-step process:

  • Formation of the triazine ring: : Starting from a suitable precursor, the triazine ring can be formed through cyclization reactions. Conditions often include the use of a base like sodium hydroxide or potassium carbonate.

  • Introduction of the oxo group: : The oxo group is generally introduced through oxidation reactions using reagents like hydrogen peroxide or chromic acid.

  • Esterification to form the 2-(3,4-dimethoxyphenyl)acetate: : This step involves reacting 2-(3,4-dimethoxyphenyl)acetic acid with a suitable alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods:

Industrially, the synthesis may involve more efficient catalytic processes and continuous flow techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions to introduce additional oxo groups or to form other oxidized derivatives.

  • Reduction: : The nitro groups in the triazine ring can be reduced to amino groups using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, chromic acid.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Bromine, chlorination reagents.

Major Products Formed:

Depending on the reaction, major products can include various oxidized or substituted derivatives of the original compound.

Scientific Research Applications

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has diverse applications:

  • Chemistry: : Used as a reagent in organic synthesis and as a precursor for other complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biological assays.

  • Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • (4-oxoquinazolin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate: : Similar structure but with a quinazoline ring instead of a triazine ring.

  • (4-oxobenzo[d][1,2,3]triazol-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate: : Similar structure but with a triazole ring instead of a triazine ring.

Uniqueness:

What sets (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate apart is its unique combination of a triazine ring and the ester functionality, providing a distinct set of chemical properties and reactivity patterns that make it particularly valuable in research and industrial applications.

So, what do you think about the intricate chemistry behind this compound? Pretty fascinating, right?

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDDJAFJMJJFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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